
Quetiapine EP Impurity P
描述
Quetiapine EP Impurity P is a useful research compound. Its molecular formula is C19H21N3S and its molecular weight is 323.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Quetiapine, the parent compound of Quetiapine EP Impurity P, is known to interact with several targets in the brain. It has a high affinity for serotonin 5-HT1A and 5-HT2A receptors , dopamine D1 and D2 receptors , histamine H1 receptors , and adrenergic α1 and α2 receptors . These receptors play crucial roles in regulating mood, cognition, sleep, and other central nervous system functions.
Mode of Action
Quetiapine’s mode of action is believed to be due to a combination of dopaminergic and serotonergic antagonism . Specifically, it is thought to exert its therapeutic effects through antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors
Biochemical Pathways
The biochemical pathways affected by quetiapine involve the dopaminergic and serotonergic systems . By blocking dopamine D2 receptors, quetiapine can help regulate dopamine levels, which are often elevated in conditions like schizophrenia . Similarly, by blocking serotonin 5-HT2A receptors, quetiapine can help regulate serotonin levels, which can affect mood and anxiety .
Pharmacokinetics
Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . The primary route of elimination is through hepatic metabolism, predominantly metabolised by cytochrome P450 (CYP) 3A4 . The mean terminal half-life of quetiapine is approximately 7 hours
Result of Action
The molecular and cellular effects of quetiapine’s action include changes in neurotransmitter levels in the brain, particularly dopamine and serotonin. This can lead to improvements in symptoms of schizophrenia, bipolar disorder, and major depressive disorder
Action Environment
Environmental factors can influence the action, efficacy, and stability of quetiapine. For example, co-administration with other drugs that inhibit or induce CYP3A4 can affect the metabolism and clearance of quetiapine . Additionally, factors such as age, liver function, and smoking status can also influence quetiapine’s pharmacokinetics
生物活性
Quetiapine is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. The compound has several impurities, one of which is Quetiapine EP Impurity P. Understanding the biological activity of this impurity is crucial for assessing its pharmacological effects, potential toxicity, and implications in therapeutic settings.
This compound is a derivative of quetiapine, and its chemical structure can influence its biological activity. The following table summarizes key properties:
Property | Value |
---|---|
Chemical Formula | C21H25N3O2S |
Molecular Weight | 375.51 g/mol |
CAS Number | [Not available] |
Metabolism and Pharmacokinetics
Quetiapine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. Research indicates that this compound may also be metabolized through similar pathways, potentially affecting its pharmacokinetics and biological activity.
- Metabolic Pathways : Studies using human liver cell models (HepaRG) have shown that quetiapine metabolism is significantly influenced by CYP3A4 activity. Inhibition of this enzyme leads to altered metabolite profiles, suggesting that impurities like this compound could exhibit different metabolic fates depending on the presence of CYP inhibitors such as ketoconazole and quinidine .
- Impact on Pharmacogenetics : Variations in CYP2D6 can affect the clearance of quetiapine and its active metabolite norquetiapine. Case studies have highlighted that patients with specific genetic variants may experience severe adverse drug reactions due to altered metabolism of quetiapine . This raises concerns regarding the implications of impurities like this compound in patient safety.
Biological Activity
The biological activity of this compound can be inferred from studies on quetiapine itself:
- Receptor Binding : Quetiapine exhibits antagonist activity at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. This dual action underlies its efficacy in treating psychotic disorders . It is plausible that impurities may also interact with these receptors but potentially with different affinities or effects.
- Adverse Effects : The presence of impurities can exacerbate side effects associated with quetiapine usage. Reports indicate that certain impurities may contribute to increased risks of movement disorders and other adverse reactions when quetiapine is administered at high doses .
Case Studies
- Adverse Reactions : A study documented two patients who experienced severe movement disorders while on quetiapine treatment. Both were identified as carriers of the CYP2D6*4 variant, which could have influenced their response to both quetiapine and its impurities .
- Toxicological Insights : Postmortem analyses have shown that therapeutic levels of quetiapine are generally below 1 mg/L in blood samples. Toxic levels exceed this threshold, indicating that impurities like this compound could play a role in toxicity assessments if they contribute to overall serum concentrations .
科学研究应用
Quetiapine EP Impurity P is a compound of interest in pharmaceutical research, particularly concerning the drug quetiapine, an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. this compound is one of several impurities that can arise during the production or degradation of quetiapine.
Basic Information
This compound has the molecular formula and a molecular weight of 323.5 g/mol. It is also known as Quetiapine N-Ethyl Impurity or 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine . The compound is typically available with a purity of around 95% and can be utilized as a working standard or secondary reference standard .
Target and Mode of Action
Quetiapine, the parent compound, interacts with multiple targets in the brain, displaying a high affinity for serotonin 5-HT1A and 5-HT2A receptors, dopamine D1 and D2 receptors, histamine H1 receptors, and adrenergic α1 and α2 receptors. Its mode of action is thought to be a combination of dopaminergic and serotonergic antagonism, specifically antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, potential toxicity, and implications in therapeutic settings. The impurity's chemical structure can influence its biological activity.
Metabolism and Pharmacokinetics
Quetiapine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, such as CYP3A4 and CYP2D6. Studies using human liver cell models indicate that quetiapine metabolism is significantly influenced by CYP3A4 activity, suggesting that impurities like this compound could exhibit different metabolic fates depending on the presence of CYP inhibitors. Genetic variations in CYP2D6 can affect the clearance of quetiapine and its active metabolite norquetiapine, raising concerns about the implications of impurities like this compound in patient safety.
Analytical Standards
This compound can be used as a reference standard for the analysis of Quetiapine . High-quality standards are essential for accurate quantification in pharmaceutical products.
Research on Drug Safety
Because this compound is created during the production or degradation of quetiapine, studying this impurity is critical to understanding the safety profile of quetiapine. Variations in CYP2D6 can affect the clearance of quetiapine and its active metabolite norquetiapine, raising concerns about the implications of impurities like this compound in patient safety.
Case Studies
While specific case studies focusing solely on this compound are not available in the search results, there are studies on quetiapine-induced side effects .
Edema
Three case reports describe patients who developed bilateral leg edema following the initiation of quetiapine treatment . In one case, the edema recurred with subsequent rechallenge, and another patient developed quetiapine-induced edema after a prior episode of olanzapine-induced edema . These cases emphasize the importance of recognizing and discontinuing the drug to avoid potentially serious vascular complications .
Liver Injury
常见问题
Q. Basic: What analytical techniques are recommended for identifying and quantifying Quetiapine EP Impurity P in drug formulations?
Methodological Answer:
this compound (CAS 945668-94-0) is typically characterized using hyphenated chromatographic techniques such as HPLC-UV and LC-MS/MS . For example:
- LC-MS/MS with electrospray ionization (ESI) is effective for structural elucidation, leveraging accurate mass measurements and fragmentation patterns to differentiate Impurity P from other related substances .
- HPLC-UV methods should use EP reference standards for retention time matching and spiking studies to confirm peak identity .
- Method parameters (e.g., column: C18, mobile phase: acetonitrile-phosphate buffer) must be optimized to achieve baseline separation of Impurity P from the active pharmaceutical ingredient (API) and other impurities .
Q. Basic: What synthetic pathways or degradation mechanisms lead to the formation of this compound?
Methodological Answer:
Impurity P is structurally related to quetiapine and may arise from:
- Incomplete purification during API synthesis, such as residual intermediates or side reactions involving the dibenzothiazepine core .
- Oxidative degradation under stress conditions (e.g., exposure to light or peroxides), which can form dimeric or hydroxylated derivatives .
- Process-related impurities introduced via raw materials (e.g., catalysts, solvents) or manufacturing equipment .
To confirm the origin, conduct forced degradation studies under ICH Q1A conditions (heat, light, pH extremes) and track impurity profiles using stability-indicating assays .
Q. Basic: How is the toxicity profile of this compound assessed in preclinical studies?
Methodological Answer:
- Genotoxicity : Use Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays to evaluate mutagenic potential. Nitrosamine-related impurities (e.g., N-nitroso derivatives) require special attention due to carcinogenic risks .
- Elemental impurities : Follow USP <232>/<233> or ICH Q3D guidelines to quantify heavy metals (e.g., Pd, Ni) introduced during synthesis. Inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
- In silico tools : Apply computational toxicology platforms (e.g., Derek Nexus) to predict structural alerts for genotoxicity or endocrine disruption .
Q. Advanced: How can researchers validate a chromatographic method for quantifying this compound at trace levels?
Methodological Answer:
Validation should adhere to ICH Q2(R1) criteria:
- Specificity : Demonstrate resolution from quetiapine and other impurities using spiked samples and stressed degradation studies .
- Sensitivity : Establish a limit of quantification (LOQ) ≤ 0.05% using signal-to-noise ratios (S/N ≥ 10) .
- Linearity : Validate over 50–150% of the target concentration (R² ≥ 0.995) .
- Accuracy : Perform recovery studies (spiked at 80%, 100%, 120%) with ≤ 2% RSD .
- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .
Q. Advanced: How to resolve contradictions between pharmacopeial standards (USP vs. EP) for impurity limits?
Methodological Answer:
- Regulatory alignment : Cross-reference USP-NF, EP, and ICH Q3A/B guidelines. For example, EP may require stricter identification thresholds (0.10% vs. USP’s 0.15%) .
- Risk assessment : Justify specifications using safety data (e.g., PDE calculations for genotoxic impurities) and batch analysis trends .
- Method bridging : If EP and USP methods differ, perform comparative studies to demonstrate equivalence in specificity and accuracy .
Q. Advanced: What experimental designs are optimal for studying the stability of this compound under varying conditions?
Methodological Answer:
- Forced degradation : Expose quetiapine formulations to:
- Real-time stability : Store samples at 25°C/60% RH for 24 months, analyzing impurity profiles at 0, 3, 6, 12, and 24 months .
- Data analysis : Use kinetic modeling (e.g., Arrhenius equation) to predict impurity growth rates and shelf-life .
Q. Advanced: How to address data contradictions in impurity profiling studies (e.g., batch-to-batch variability)?
Methodological Answer:
- Root-cause analysis : Investigate synthesis steps (e.g., reaction temperature, catalyst purity) using design of experiments (DoE) to identify critical process parameters .
- Advanced analytics : Apply NMR spectroscopy to confirm structural consistency and XRD to rule out polymorphism-related discrepancies .
- Statistical tools : Use multivariate analysis (e.g., PCA) to correlate impurity levels with process variables and raw material attributes .
Q. Advanced: What strategies are recommended for synthesizing and characterizing this compound reference standards?
Methodological Answer:
- Custom synthesis : Engage specialized labs to prepare Impurity P via controlled reactions (e.g., oxidative dimerization of quetiapine) .
- Characterization : Validate purity (≥95% by HPLC), identity (1H/13C NMR, HRMS), and crystallinity (DSC/TGA) .
- Cross-validation : Compare retention times and spectral data with EP-certified reference materials (CRS) to ensure compliance .
属性
IUPAC Name |
6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKQJNQKJWEVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212479 | |
Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011758-03-4 | |
Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011758-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DES(2-hydroxyethoxy)quetiapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1011758034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DES(2-HYDROXYETHOXY)QUETIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWH9KS2BXZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。